molecular formula C25H23ClN4O3 B11480548 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B11480548
M. Wt: 462.9 g/mol
InChI Key: MFNBRKPFNFDAAB-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aromatic aldehydes and various catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide include other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the chloro and dimethoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23ClN4O3/c1-32-21-11-6-16(14-22(21)33-2)25(31)27-17-7-9-18(10-8-17)29-12-13-30-23(15-29)28-20-5-3-4-19(26)24(20)30/h3-11,14H,12-13,15H2,1-2H3,(H,27,31)

InChI Key

MFNBRKPFNFDAAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN4C(=NC5=C4C(=CC=C5)Cl)C3)OC

Origin of Product

United States

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